molecular formula C21H23N5O6S B15099714 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B15099714
M. Wt: 473.5 g/mol
InChI Key: XPWOPMRLYWTXEL-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a triazole ring, a trimethoxyphenyl group, and a benzodioxin moiety

Preparation Methods

The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves multiple steps, typically starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone. The trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the triazole derivative with the benzodioxin moiety under suitable reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The trimethoxyphenyl group can enhance the binding affinity of the compound to its target by providing additional hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and trimethoxyphenyl-containing compounds. For example:

Properties

Molecular Formula

C21H23N5O6S

Molecular Weight

473.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C21H23N5O6S/c1-28-16-8-12(9-17(29-2)19(16)30-3)20-24-25-21(26(20)22)33-11-18(27)23-13-4-5-14-15(10-13)32-7-6-31-14/h4-5,8-10H,6-7,11,22H2,1-3H3,(H,23,27)

InChI Key

XPWOPMRLYWTXEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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